molecular formula C25H33BrN2O2S2 B12037819 (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12037819
M. Wt: 537.6 g/mol
InChI Key: YEZMWNCWIZSEKS-DQRAZIAOSA-N
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Description

(3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound. It features a complex structure with multiple functional groups, including a bromine atom, a thiazolidinone ring, and an indolinone moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one likely involves multiple steps, including:

  • Formation of the thiazolidinone ring.
  • Introduction of the bromine atom.
  • Coupling of the indolinone moiety with the thiazolidinone ring.

Each step would require specific reagents and conditions, such as:

    Thiazolidinone formation: Typically involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Bromination: Introduction of the bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reactions: These might involve palladium-catalyzed cross-coupling reactions or other methods to link the indolinone and thiazolidinone rings.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indolinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce a variety of functional groups at the bromine site.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research might focus on evaluating these activities and understanding the structure-activity relationships.

Medicine

    Drug Development: The compound could be investigated as a lead compound for developing new pharmaceuticals, particularly if it shows promising biological activities.

Industry

    Materials Science: The unique structure of the compound might make it useful in the development of new materials, such as organic semiconductors or polymers with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.

    Indolinones: Indolinone derivatives are often investigated for their potential as kinase inhibitors and other therapeutic applications.

Uniqueness

The uniqueness of (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural features, which might confer unique chemical and biological properties not seen in simpler analogs.

Properties

Molecular Formula

C25H33BrN2O2S2

Molecular Weight

537.6 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H33BrN2O2S2/c1-4-7-9-10-14-27-20-13-12-18(26)15-19(20)21(23(27)29)22-24(30)28(25(31)32-22)16-17(6-3)11-8-5-2/h12-13,15,17H,4-11,14,16H2,1-3H3/b22-21-

InChI Key

YEZMWNCWIZSEKS-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(CC)CCCC)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(CC)CCCC)C1=O

Origin of Product

United States

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